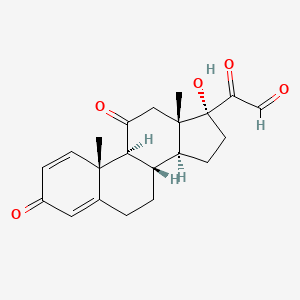

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

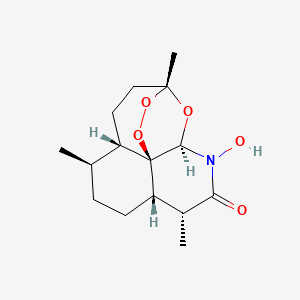

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose (TADG) is a sugar derivative that has been used in a variety of scientific research applications, ranging from biochemistry to pharmaceuticals. TADG is a unique sugar derivative due to its ability to form covalent bonds with proteins and other molecules, allowing for the study of protein-sugar interactions. In addition, TADG can be used to generate a variety of other compounds, such as glycoproteins, glycolipids, and glycosylated proteins. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of TADG.

Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) and play crucial roles in various biological processes.

Production of Glycopeptides and Glycolipids

It is a key component for the synthesis of glycopeptides and glycolipids . Glycopeptides and glycolipids are essential components of cell membranes and play significant roles in cell-cell interactions.

Synthesis of D-galactosamine

The reaction product of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose provides a convenient source of D-galactosamine . D-galactosamine is an important compound in biochemistry and is used in the synthesis of glycosylated proteins and lipids.

Production of Glycosyl Halides

The compound is also used in the production of 3,4,6-tri-0-acetyI-2-azido-2-deoxy-a-~-galactopyranosy~ halides . These halides are used as reactants for the preparation of 2-azido-2-deoxy-a- and -13-D-galactopyranosides .

Synthesis of Antigenic Determinants

The compound is used in the synthesis of oligosaccharides related to the A blood determinants and other important human cell-surface antigenic determinants . These determinants are crucial for immunochemical and enzymological studies.

Research in Glycosphingolipids

The compound is used in research related to glycosphingolipids . Glycosphingolipids are a type of glycolipid found in the cell membrane and have been associated with various cellular functions, including cell recognition and signal transduction.

Mecanismo De Acción

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": ["D-galactose", "acetic anhydride", "sodium azide", "sodium acetate", "glacial acetic acid", "anhydrous methanol", "anhydrous ether"], "Reaction": ["Step 1: D-galactose is reacted with acetic anhydride and a catalytic amount of sodium acetate in glacial acetic acid to give 3,4,6-tri-O-acetyl-D-galactose.", "Step 2: The 3,4,6-tri-O-acetyl-D-galactose is then reacted with sodium azide in anhydrous methanol to give 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactose.", "Step 3: The final compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, is obtained by removing the acetyl protecting groups using anhydrous ether as a solvent."] } | |

Número CAS |

83025-10-9 |

Nombre del producto |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose |

Fórmula molecular |

C₁₂H₁₇N₃O₈ |

Peso molecular |

331.28 |

Sinónimos |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)